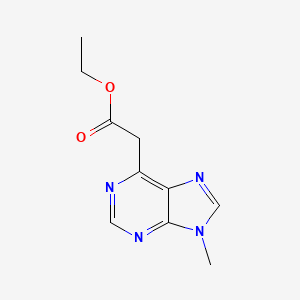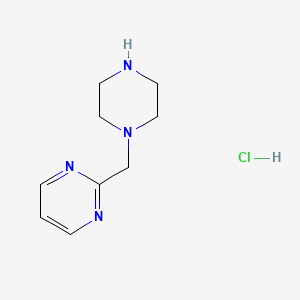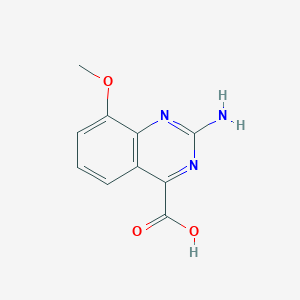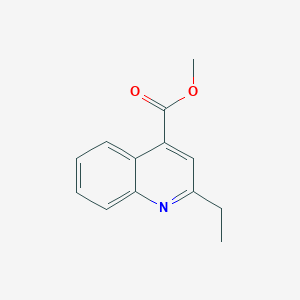
ethyl 2-(9-methyl-9H-purin-6-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(9-methyl-9H-purin-6-yl)acetate is a synthetic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(9-methyl-9H-purin-6-yl)acetate typically involves the reaction of 9-methyl-9H-purine-6-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group reacts with ethanol to form the ester linkage, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Ethyl 2-(9-methyl-9H-purin-6-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a variety of substituted purine derivatives with different functional groups.
科学的研究の応用
Ethyl 2-(9-methyl-9H-purin-6-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives, which are useful in studying purine metabolism and function.
Biology: The compound can be used in the synthesis of nucleoside analogs, which are important tools in molecular biology for studying DNA and RNA interactions.
Medicine: Purine derivatives have potential therapeutic applications, including antiviral and anticancer activities. This compound may be explored for its potential in drug development.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ethyl 2-(9-methyl-9H-purin-6-yl)acetate involves its interaction with biological molecules, particularly nucleic acids. As a purine derivative, it can mimic natural nucleotides and potentially interfere with DNA and RNA synthesis. This interaction can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The specific molecular targets and pathways involved depend on the context of its application, such as antiviral or anticancer activity.
類似化合物との比較
Ethyl 2-(9-methyl-9H-purin-6-yl)acetate can be compared with other purine derivatives such as:
Acyclovir: A well-known antiviral drug that targets viral DNA polymerase.
Ganciclovir: Another antiviral agent used to treat cytomegalovirus infections.
6-Mercaptopurine: An anticancer drug used in the treatment of leukemia.
Uniqueness
What sets this compound apart is its specific ester functional group, which can influence its solubility, stability, and reactivity
List of Similar Compounds
- Acyclovir
- Ganciclovir
- 6-Mercaptopurine
- Ethyl 2-(6-amino-9H-purin-9-yl)acetate
- Ethyl (4-(5-(9H-purin-6-ylthio)pentanoyl)-1-piperazinyl)acetate
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C10H12N4O2 |
|---|---|
分子量 |
220.23 g/mol |
IUPAC名 |
ethyl 2-(9-methylpurin-6-yl)acetate |
InChI |
InChI=1S/C10H12N4O2/c1-3-16-8(15)4-7-9-10(12-5-11-7)14(2)6-13-9/h5-6H,3-4H2,1-2H3 |
InChIキー |
MQYJIZBIUYQDKB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=C2C(=NC=N1)N(C=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid](/img/structure/B11886197.png)



![Indazolo[2,3-a]quinazoline](/img/structure/B11886221.png)
![Acetamide, N-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-](/img/structure/B11886225.png)



![Methyl [2,3'-bipyridine]-5'-carboxylate](/img/structure/B11886244.png)



